Acetyl coenzyme A
Description
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-ZSJPKINUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992686 | |
| Record name | Acetyl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72-89-9 | |
| Record name | Acetyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-acetylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Q83YLO3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A can be synthesized enzymatically. One common method involves the use of phosphotransacetylase, which catalyzes the reaction between acetyl phosphate and coenzyme A to form this compound . Another method utilizes carnitine acetyltransferase to prepare this compound from acetylcarnitine and coenzyme A .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce this compound by optimizing metabolic pathways that convert glucose, acetate, or fatty acids into this compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A undergoes various types of chemical reactions, including:
Condensation: This compound can undergo condensation reactions to form larger molecules, such as acetothis compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Coenzyme A: Acts as a cofactor in various enzymatic reactions.
Acetyl phosphate: Used in the synthesis of this compound via phosphotransacetylase.
Acetylcarnitine: Used in the synthesis of this compound via carnitine acetyltransferase.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: Produced during the oxidation of this compound in the citric acid cycle.
Fatty acids and cholesterol: Synthesized through acetylation reactions involving this compound.
Acetothis compound: Formed through condensation reactions.
Scientific Research Applications
Metabolic Pathways
Energy Production
- Acetyl-CoA is crucial in the tricarboxylic acid (TCA) cycle , where it is oxidized to produce ATP, NADH, and FADH2. This process is fundamental for cellular respiration in both eukaryotic and prokaryotic organisms.
Biosynthesis
- It serves as a building block for the synthesis of fatty acids, cholesterol, and other lipids. The conversion of acetyl-CoA into fatty acids occurs through the action of fatty acid synthase complexes.
Industrial Biotechnology
Biofuel Production
- Acetyl-CoA is a precursor for the biosynthesis of biofuels. Engineered strains of Saccharomyces cerevisiae have been developed to enhance acetyl-CoA production, facilitating the conversion of biomass into ethanol and other biofuels .
Chemical Synthesis
- In industrial settings, acetyl-CoA is utilized in the production of various chemicals, including:
- Acetic acid : Used in the manufacture of plastics and synthetic fibers.
- Fragrances and flavorings : Acetyl-CoA derivatives are employed in producing esters that contribute to aroma and taste.
Medical Applications
Cancer Metabolism
- Acetyl-CoA plays a role in cancer cell metabolism by influencing lipid synthesis and signaling pathways associated with cell growth. Research indicates that targeting acetyl-CoA metabolism may provide therapeutic avenues for cancer treatment .
Neurodegenerative Diseases
- Alterations in acetyl-CoA levels have been linked to neurodegenerative diseases. Studies suggest that enhancing acetyl-CoA availability could mitigate symptoms associated with conditions like Alzheimer’s disease by supporting neuronal metabolism .
Agricultural Biotechnology
Plant Metabolism
- In plants, acetyl-CoA is essential for fatty acid biosynthesis and secondary metabolite production. Genetic modifications to enhance acetyl-CoA synthesis pathways can improve crop resilience and yield . For instance, studies on Arabidopsis thaliana demonstrate that disruptions in acetyl-CoA synthetase genes significantly affect fatty acid incorporation from exogenous sources .
Case Study 1: Engineering Yeast for Biofuel Production
Research conducted on S. cerevisiae demonstrated the successful integration of pyruvate dehydrogenase from Enterococcus faecalis, which enhanced cytosolic acetyl-CoA production. This modification allowed yeast to utilize alternative substrates for biofuel production more efficiently .
Case Study 2: Acetylation Mechanisms in Mitochondria
Recent studies have shown that acetyl-CoA influences lysine acylation in mitochondrial proteins, impacting metabolic regulation. The proximity of CoA-binding sites enhances acylation likelihood, suggesting a mechanism by which acetyl-CoA modulates protein function within mitochondria .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Energy Production | TCA Cycle | Central role in ATP generation through oxidative phosphorylation |
| Industrial Biotechnology | Biofuel Production | Enhanced yeast strains produce higher ethanol yields |
| Medical Applications | Cancer Therapy | Targeting acetyl-CoA metabolism shows potential therapeutic effects |
| Agricultural Biotechnology | Crop Improvement | Genetic modifications improve fatty acid synthesis |
Mechanism of Action
Acetyl coenzyme A exerts its effects by acting as an acetyl group donor in various biochemical reactions. It is involved in the citric acid cycle, where it is oxidized to produce energy in the form of ATP . This compound also participates in the synthesis of fatty acids, cholesterol, and other biomolecules through acetylation reactions . The molecular targets of this compound include enzymes such as acetyl-CoA carboxylase and citrate synthase, which are involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetyl-CoA belongs to a family of acyl-CoA thioesters, which share a CoA backbone but differ in their acyl groups. Below is a comparative analysis of Acetyl-CoA with structurally or functionally related compounds:
Table 1: Key Properties of Acetyl-CoA and Related Acyl-CoA Derivatives
Malonyl-CoA
Malonyl-CoA, synthesized by carboxylation of Acetyl-CoA via ACC, is essential for fatty acid elongation and polyketide biosynthesis . Unlike Acetyl-CoA, which promotes catabolism, Malonyl-CoA inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby regulating mitochondrial fatty acid uptake . Their partnership in lipid metabolism highlights complementary roles: Acetyl-CoA initiates synthesis, while Malonyl-CoA extends carbon chains.
Succinyl-CoA
A TCA cycle intermediate, Succinyl-CoA links carbohydrate and amino acid metabolism. It is generated from α-ketoglutarate dehydrogenase activity and serves as a substrate for heme biosynthesis .
Butyryl-CoA and Propionyl-CoA
Butyryl-CoA and Propionyl-CoA are short-chain acyl-CoAs involved in microbial fermentation and gut metabolism. Butyryl-CoA synthetase exhibits significantly lower activity (0.1 U/mg) compared to Acetyl-CoA synthetase (35.4 U/mg), reflecting substrate specificity . Propionyl-CoA is a key intermediate in odd-chain fatty acid oxidation and valine catabolism, requiring vitamin B12-dependent enzymes for further processing .
Acetoacetyl-CoA
Acetoacetyl-CoA is a ketogenesis precursor and a substrate for thiolase. Its structural similarity to Acetyl-CoA can lead to assay interference; contaminants like thiolase in malate dehydrogenase preparations may overestimate Acetyl-CoA levels .
Enzyme-Bound Intermediates (e.g., Acetyl-TPP)
2-Acetylthiamin pyrophosphate (Acetyl-TPP) is a transient intermediate in pyruvate dehydrogenase reactions. Unlike free Acetyl-CoA, Acetyl-TPP remains enzyme-bound, facilitating direct transfer to CoA without cytosolic diffusion .
Mechanistic and Functional Distinctions
- Catalytic Efficiency : Acetyl-CoA synthetase exhibits higher activity (19.5–35.4 U/mg) compared to butyryl- and propionyl-CoA synthetases, reflecting evolutionary optimization for central metabolism .
- Regulatory Roles : Acetyl-CoA activates pyruvate carboxylase, while Succinyl-CoA inhibits histone deacetylases (HDACs), showcasing divergent regulatory impacts .
- Species and Tissue Variability: Human bladder cytosol shows polymorphic N-acetyltransferase (NAT) activity dependent on Acetyl-CoA, with rapid acetylators exhibiting 10-fold higher activation of carcinogenic arylamines compared to slow acetylators .
Research Challenges and Contradictions
- Molecular Weight Discrepancies : Early studies estimated Acetyl-CoA synthetase at 60–80 kDa, but sedimentation equilibrium experiments revised this to 31–34 kDa, suggesting prior observations captured aggregated forms .
- Assay Limitations : Contaminants like thiolase in malate dehydrogenase preparations can overestimate Acetyl-CoA, necessitating validation with citrate synthase-based methods .
Q & A
Q. Basic Research Focus
- Methodological Approach :
- Isotopic Labeling : Use -acetate tracing coupled with mass spectrometry (LC-MS) to track acetyl-CoA pools in mitochondria, cytosol, and peroxisomes .
- Subcellular Fractionation : Isolate organelles (e.g., via differential centrifugation) and quantify acetyl-CoA using enzymatic assays (e.g., ACS activity coupled to NADH production) .
- Fluorescent Probes : Employ genetically encoded biosensors (e.g., ATeam) for real-time monitoring in live cells .
- Validation : Cross-validate with immunoblotting for compartment markers (e.g., PTS1 for peroxisomes) and control for cross-contamination .
How can researchers distinguish between acetyl-CoA synthase (ACS) and 4-coumarate:CoA ligase (4CL) family members when annotating adenylate-forming enzymes in plant genomes?
Q. Basic Research Focus
- Methodological Approach :
- Bioinformatics : Identify conserved motifs (e.g., Box I/II domains in ACS vs. AMP-binding domains in 4CL) and peroxisome-targeting signals (PTS1) .
- Recombinant Expression : Clone candidate genes (e.g., PtrACS1/PtrACS2) and test substrate specificity (e.g., sodium acetate for ACS vs. 4-coumarate for 4CL) .
- Enzyme Assays : Measure kinetic parameters (, ) using spectrophotometric methods (e.g., hydroxamate formation for ACS) .
Q. Example Data :
| Enzyme | Substrate | (mM) | (μM·min·mg) |
|---|---|---|---|
| PtrACS1 | Acetate | 0.25 | 698.85 |
| PtrACS2 | Acetate | 0.72 | 245.96 |
| Source: Enzymatic characterization of PtrACS1/PtrACS2 |
What strategies are effective in reconciling contradictory kinetic data (e.g., KmK_mKm, VmaxV_{max}Vmax) reported for homologous ACS enzymes across species or tissues?
Q. Advanced Research Focus
- Methodological Approach :
- Standardized Assay Conditions : Control pH (optimal range: 7.5–8.0) and temperature (25–40°C), as ACS activity is sensitive to both .
- Internal Controls : Use reference enzymes (e.g., citrate synthase) to normalize activity measurements .
- Structural Analysis : Compare protein structures (e.g., via homology modeling) to identify residue variations affecting substrate binding .
Q. Case Study :
- PtrACS1 and PtrACS2 from Populus trichocarpa show divergent values (0.25 vs. 0.72 mM), likely due to differences in active-site accessibility .
What experimental designs are optimal for investigating spatial regulation of acetyl-CoA synthesis, particularly in organelles like peroxisomes versus mitochondria?
Q. Advanced Research Focus
- Methodological Approach :
- Localization Tags : Fuse ACS enzymes with organelle-specific tags (e.g., PTS1 for peroxisomes, mitochondrial targeting sequences) and track via confocal microscopy .
- Compartment-Specific Inhibitors : Use RNAi knockdown in organelles (e.g., peroxisome-targeted shRNA) to assess acetyl-CoA dependency .
- Metabolic Flux Analysis : Combine -glucose labeling with computational modeling to map acetyl-CoA trafficking .
Q. Key Finding :
How should researchers approach functional validation of acetyl-CoA metabolic enzymes in disease models (e.g., neurodegenerative diseases), and what readouts are most informative?
Q. Advanced Research Focus
- Methodological Approach :
- Genetic Models : Generate knockout mice (e.g., ACAT1) to study acetyl-CoA’s role in amyloid-β clearance .
- Pharmacological Inhibition : Treat with ACS inhibitors (e.g., triacsin C) and monitor lipid profiles via GC-MS .
- Cognitive Assays : Pair metabolic data with behavioral tests (e.g., Morris water maze) in Alzheimer’s models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
